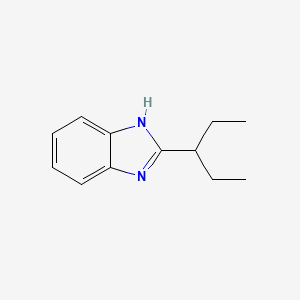

2-(1-ethylpropyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

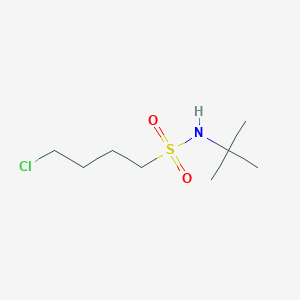

2-(1-ethylpropyl)-1H-benzimidazole (2EP-1H-BZ) is a heterocyclic aromatic compound composed of two nitrogen atoms, one carbon atom, and five ringed structures. This compound is known to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Its potential use in laboratory experiments and research has been explored in recent years, as it has been found to be a useful tool in studying various biochemical and physiological processes.

Applications De Recherche Scientifique

2-(1-ethylpropyl)-1H-benzimidazole has been used in a variety of scientific research applications, including studies on the effects of inflammation and cancer, as well as the development of new drugs. In particular, the compound has been studied for its potential anti-inflammatory and anti-cancer properties. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain compounds.

Mécanisme D'action

Target of Action

The primary target of 2-(1-ethylpropyl)-1H-benzimidazole is Dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism and contributes to the de novo mitochondrial thymidylate biosynthesis pathway . It catalyzes an essential reaction for de novo glycine and purine synthesis, and for DNA precursor synthesis .

Mode of Action

The compound interacts with its target, DHFR, by binding to it . This binding leads to the disruption of mitosis as it inhibits microtubule synthesis . The metabolic pathway inhibited involves the binding of the compound to tubulin, the major microtubule protein . This leads to microtubule loss and absence of the spindle apparatus, preventing the alignment and separation of chromosomes during mitosis .

Biochemical Pathways

The affected biochemical pathway is the de novo mitochondrial thymidylate biosynthesis pathway . The compound’s interaction with DHFR disrupts this pathway, affecting the synthesis of glycine, purine, and DNA precursors .

Pharmacokinetics

The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In rats, orally administered radiolabelled pendimethalin, a compound similar to this compound, was more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment . The biotransformation pathway includes oxidation, reduction, and cyclization of pendimethalin .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of root and shoot growth . Initial effects are observed on roots, especially the development of lateral or secondary roots, leading to thickened and stubby primary roots .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is strongly adsorbed to soil particles with negligible leaching . Soil organic matter and clay content thus affect application rates . The compound is most effective when rain is received within 7 days of application .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-(1-ethylpropyl)-1H-benzimidazole in laboratory experiments offers a number of advantages. Firstly, it is relatively easy to synthesize and purify the compound, making it a cost-effective tool for research. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain compounds. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound has not been thoroughly studied and its mechanism of action is not yet fully understood. Additionally, the compound has been found to have some toxicity at high concentrations, so it should be used with caution.

Orientations Futures

For research include further studies on the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on the compound’s potential use in the development of new drugs, as well as its potential toxicity at high concentrations. Finally, further research could be conducted on the compound’s potential use in the treatment of certain diseases, such as inflammation and cancer.

Méthodes De Synthèse

2-(1-ethylpropyl)-1H-benzimidazole is synthesized through a reaction between 1-ethylpropylbenzene and benzimidazole. The reaction is catalyzed by a base such as sodium hydroxide and is conducted at a temperature of 70-80°C. The reaction yields a white crystalline solid product that is then purified by crystallization with ethanol or methanol. The yield of the reaction is typically in the range of 80-90%.

Propriétés

IUPAC Name |

2-pentan-3-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXNYVPEFIFJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

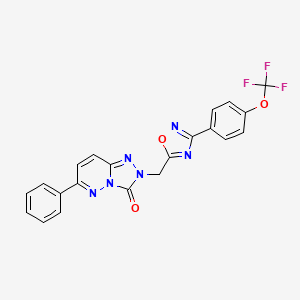

![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)

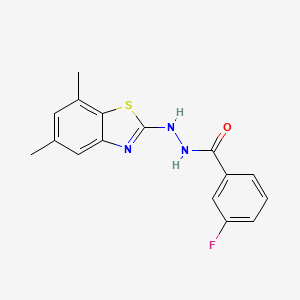

![8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2909481.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)

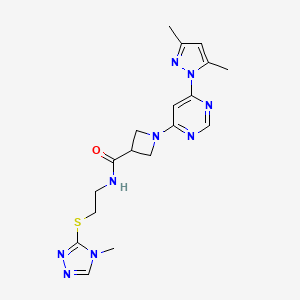

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B2909488.png)

![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)